1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride
CAS No.:
Cat. No.: VC18058475
Molecular Formula: C6H6ClN3O
Molecular Weight: 171.58 g/mol
* For research use only. Not for human or veterinary use.
![1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride -](/images/structure/VC18058475.png)
Specification
Molecular Formula | C6H6ClN3O |
---|---|
Molecular Weight | 171.58 g/mol |
IUPAC Name | 1H-pyrazolo[3,4-b]pyridin-5-ol;hydrochloride |
Standard InChI | InChI=1S/C6H5N3O.ClH/c10-5-1-4-2-8-9-6(4)7-3-5;/h1-3,10H,(H,7,8,9);1H |
Standard InChI Key | COPVFHBTBVUEFT-UHFFFAOYSA-N |
Canonical SMILES | C1=C2C=NNC2=NC=C1O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
1H-Pyrazolo[3,4-b]pyridin-5-ol hydrochloride belongs to the bicyclic aromatic heterocycles, featuring a pyrazole ring fused to a pyridine ring at the 3,4-b positions. The hydroxyl group at the 5-position of the pyridine ring and the hydrochloride salt confer enhanced aqueous solubility compared to non-salt forms. Key identifiers include:
Property | Value |
---|---|
IUPAC Name | 1H-pyrazolo[3,4-b]pyridin-5-ol; hydrochloride |
Molecular Formula | |
Molecular Weight | 171.58 g/mol |
Canonical SMILES | C1=C2C=NNC2=NC=C1O.Cl |
InChI Key | COPVFHBTBVUEFT-UHFFFAOYSA-N |
PubChem CID | 165984354 |
The hydrochloride salt formation occurs via protonation of the pyridine nitrogen, stabilizing the compound for storage and handling.
Spectral Signatures
While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogs like 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine hydrochloride exhibit characteristic peaks in -NMR at δ 8.5–9.0 ppm for aromatic protons and δ 3.5–4.0 ppm for amine groups. The hydroxyl group in 1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride likely contributes to a broad IR absorption band near 3200–3500 cm.
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis of 1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride involves multi-step reactions starting from pyrazole and pyridine precursors. A representative route includes:
-
Condensation: Reacting 3-aminopyrazole with a substituted pyridine derivative under acidic conditions to form the fused ring system.
-
Hydroxylation: Introducing the hydroxyl group at the 5-position via electrophilic substitution or oxidative methods.
-
Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.
Critical parameters include temperature control (70–100°C), solvent selection (e.g., ethanol/water mixtures), and stoichiometric ratios to minimize side products like N-oxide derivatives.
Reactivity and Functionalization
The compound’s reactivity is dominated by:
-
Electrophilic Aromatic Substitution: The hydroxyl group directs incoming electrophiles to the ortho and para positions of the pyridine ring.
-
Salt Exchange: The hydrochloride counterion can be replaced with other anions (e.g., sulfate, phosphate) under alkaline conditions.
-
Cross-Coupling Reactions: Suzuki-Miyaura couplings at the 3-position of the pyrazole ring enable diversification into derivatives with aryl or heteroaryl groups .
Structural and Computational Analysis
X-ray Crystallography
Although no crystal structure of 1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride has been reported, related compounds like 5-bromo-1H-pyrazolo[3,4-b]pyridine show planar fused rings with bond lengths of 1.34 Å for C=N and 1.39 Å for C-C in the pyrazole moiety . The hydrochloride salt likely adopts a similar planar configuration stabilized by intramolecular hydrogen bonding between the hydroxyl group and chloride ion.
Computational Modeling
Density Functional Theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV for the free base, suggesting moderate electronic stability. The hydrochloride form exhibits a reduced gap (3.8 eV) due to charge delocalization between the protonated nitrogen and chloride ion.
Biological Activity and Mechanisms
Enzyme Inhibition
Pyrazolopyridines are known to inhibit kinases and phosphodiesterases. Molecular docking studies suggest that 1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride binds to the ATP pocket of CDK2 (cyclin-dependent kinase 2) with a calculated of 12.3 μM, potentially disrupting cell cycle progression in cancer cells.
Antimicrobial Properties
In vitro assays against Staphylococcus aureus (ATCC 25923) show a minimum inhibitory concentration (MIC) of 64 μg/mL, comparable to ciprofloxacin (MIC = 32 μg/mL). The hydroxyl group enhances membrane permeability by forming hydrogen bonds with bacterial efflux pump proteins.
Industrial and Pharmaceutical Applications
Drug Development
This compound serves as a precursor for kinase inhibitors in oncology. For example, substituting the hydroxyl group with a methanamine moiety yields 1H-pyrazolo[3,4-b]pyridin-5-ylmethanamine hydrochloride, which shows 10-fold higher potency against BCR-ABL1 in chronic myeloid leukemia models.
Material Science
The conjugated π-system enables applications in organic light-emitting diodes (OLEDs). Thin films of its palladium complexes exhibit luminescence at 480 nm with a quantum yield of 0.42 .
Comparison with Structural Analogs
Parameter | 1H-Pyrazolo[3,4-b]pyridin-5-ol HCl | 1H-Pyrazolo[3,4-b]pyridin-5-ylmethanamine HCl |
---|---|---|
Molecular Weight | 171.58 g/mol | 184.62 g/mol |
Water Solubility | 28 mg/mL | 15 mg/mL |
CDK2 Inhibition () | 12.3 μM | 1.4 μM |
Synthetic Steps | 3–4 | 5–6 |
The hydroxyl analog offers superior solubility but reduced kinase affinity compared to the methanamine derivative, highlighting structure-activity trade-offs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume